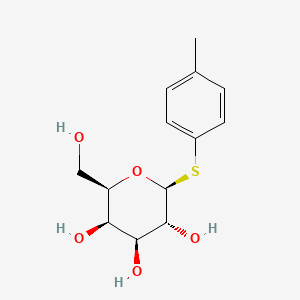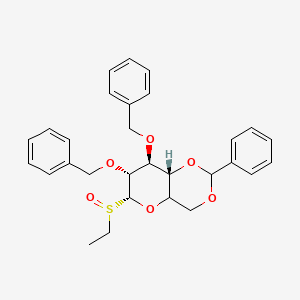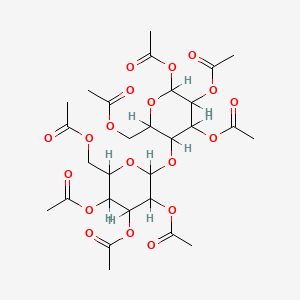
Zinc hypoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in the synthesis of zinc oxide and zinc ferrite, which are valuable in various industrial processes . The compound is known for its amphoteric nature, meaning it can react with both acids and bases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc hypoxide can be prepared through various methods, including wet processes and electrochemical methods. One common approach involves the ammonia leaching of this compound, followed by the removal of impurities through constant potential electrodeposition . The purified solution is then evaporated to obtain basic zinc carbonate, which is subsequently calcined to produce zinc oxide .
Industrial Production Methods: In industrial settings, this compound is often treated using acid, alkaline, or ammonia leaching methods. These processes are tailored based on the composition and zinc content of the hypoxide from different sources . The treatment typically involves adjusting the experimental program according to the actual analysis results to achieve targeted outcomes.
Chemical Reactions Analysis
Types of Reactions: Zinc hypoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form zinc oxide or reduced to produce zinc metal .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form zinc oxide.
Reduction: It can be reduced using reducing agents such as hydrogen gas to yield zinc metal.
Substitution: this compound can react with acids or bases to form different zinc compounds, such as zinc hydroxide or zinc carbonate.
Major Products: The primary products formed from these reactions include zinc oxide, zinc metal, and various zinc salts, depending on the reagents and conditions used .
Scientific Research Applications
Zinc hypoxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Mechanism of Action
The mechanism of action of zinc hypoxide involves its ability to undergo various chemical transformations, leading to the formation of zinc oxide and other zinc compounds. These transformations are facilitated by the compound’s amphoteric nature, allowing it to react with both acids and bases . The molecular targets and pathways involved in these reactions include the formation of zincate ions and the subsequent precipitation of zinc hydroxide or zinc carbonate .
Comparison with Similar Compounds
Properties
CAS No. |
107893-14-1 |
|---|---|
Molecular Formula |
H2O2Zn |
Molecular Weight |
99.4038 |
Synonyms |
Zinc hypoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


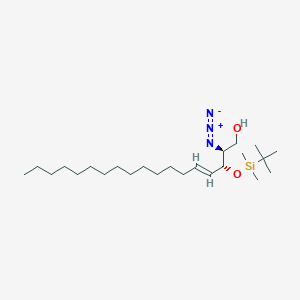

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)

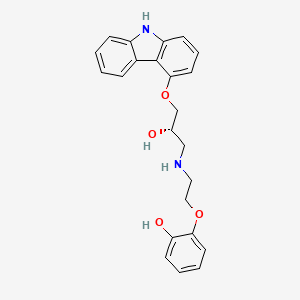
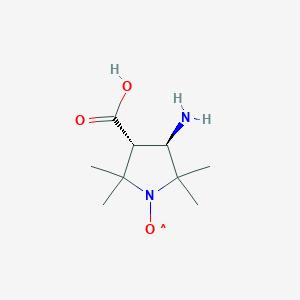
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
